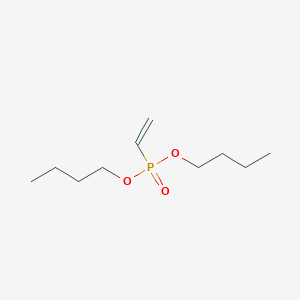

Dibutyl ethenylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

682-76-8 |

|---|---|

Molecular Formula |

C10H21O3P |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

1-[butoxy(ethenyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C10H21O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |

InChI Key |

WAHXDGYCAZAQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C=C)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl Ethenylphosphonate

Classical Approaches to Ethenylphosphonate Synthesis

Traditional methods for forming the carbon-phosphorus bond in ethenylphosphonates often rely on well-established reactions in organophosphorus chemistry, sometimes with modifications to accommodate the vinyl group.

Perkow Reaction Pathways

The Perkow reaction is a classic method in organophosphorus chemistry where a trialkyl phosphite (B83602) reacts with a halo-ketone to yield a dialkyl vinyl phosphate (B84403). wikipedia.org While the primary product is a phosphate (P-O-C=C), a side-reaction, or a modification of the reaction conditions, can lead to the formation of phosphonates (P-C=C). This is often considered a competing pathway to the Michaelis-Arbuzov reaction. wikipedia.org

A significant advancement is the "Perkow-Shi reaction," a modified one-pot procedure that allows for the synthesis of various enol phosphates, phosphonates, and phosphinates directly from ketones. nih.govrsc.orgnih.gov The process involves the in-situ α-tosyloxylation of a ketone, followed by the addition of a trivalent phosphorus reagent, such as tributyl phosphite. nih.gov For the synthesis of the parent dibutyl ethenylphosphonate, the simplest α-halo aldehyde, 2-chloroacetaldehyde, would be the required starting material to react with tributyl phosphite.

The general mechanism involves the nucleophilic attack of the phosphite on the carbonyl carbon of the in-situ generated α-tosyloxylated ketone. nih.gov This is followed by rearrangement and dealkylation to yield the final enol phosphonate (B1237965) product. nih.gov

Table 1: Key Features of the Modified Perkow-Shi Reaction for Ethenylphosphonate Synthesis

| Feature | Description |

| Starting Materials | Ketone (or aldehyde) and a trivalent phosphorus reagent (e.g., Tributyl phosphite). |

| Key Reagent | Hypervalent iodine reagent like HTIB for α-tosyloxylation. nih.gov |

| Advantage | Avoids the use of potentially unstable α-haloketones. nih.govrsc.org |

| Product Scope | Can produce enol phosphates, phosphonates, and phosphinates. nih.govnih.gov |

Michaelis-Arbuzov Rearrangements

The Michaelis-Arbuzov reaction is one of the most fundamental methods for creating a carbon-phosphorus bond. wikipedia.org The classic reaction involves the SN2 attack of a trialkyl phosphite on an alkyl halide, which forms a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This intermediate then undergoes dealkylation by the displaced halide ion to form the final phosphonate. wikipedia.org

However, the direct application of the Michaelis-Arbuzov reaction for synthesizing ethenylphosphonates is challenging. Vinyl halides are generally unreactive towards SN2 substitution due to the high strength of the C(sp²)-X bond, making them poor substrates under traditional thermal conditions. scholarsresearchlibrary.com Consequently, the reaction of tributyl phosphite with vinyl bromide or vinyl iodide to produce this compound proceeds with very low yields, if at all, without a catalyst. scholarsresearchlibrary.com

Some variations have been developed to circumvent this limitation. For instance, Lewis acids can be used to mediate the reaction at lower temperatures. scholarsresearchlibrary.comorganic-chemistry.org Another approach involves an intramolecular rearrangement, known as the Arbuzov rearrangement, where a phosphite ester containing a halogenated alkyl chain rearranges upon heating. google.com A specific patent describes the reaction of diethyl vinyl phosphite with methyl iodide to yield ethyl vinyl methylphosphonate, demonstrating an Arbuzov-type pathway where a vinyl phosphite is a reactant. google.com

Table 2: Reactivity in Classical Michaelis-Arbuzov Reaction

| Substrate | Reactivity with Trialkyl Phosphite | Product |

| Alkyl Halide (e.g., Ethyl bromide) | High | Dialkyl alkylphosphonate wikipedia.orgjk-sci.com |

| Vinyl Halide (e.g., Vinyl bromide) | Very Low / Unreactive | Ethenylphosphonate (poor yield) scholarsresearchlibrary.com |

| Benzyl Halide | High | Dialkyl benzylphosphonate organic-chemistry.org |

Other Established Synthetic Routes

Beyond the Perkow and Michaelis-Arbuzov reactions, other classical methods have been established for the synthesis of ethenylphosphonates. A prominent example is the hydrophosphonylation of alkynes. This method involves the addition of a dialkyl phosphite (a tautomer of H-phosphonate) across the triple bond of an alkyne.

This reaction can be initiated by free-radical initiators, such as peroxides or UV light, and does not require a metal catalyst. nih.gov The reaction of dibutyl phosphite with acetylene (B1199291) gas would be the most direct route to this compound via this method. The free-radical hydrophosphonylation of terminal alkynes can sometimes lead to a mixture of Z- and E-vinylphosphonates. nih.gov This atom-economical approach is a powerful tool for creating vinylphosphonates from readily available starting materials. researchgate.net

Catalytic Synthesis of this compound

To overcome the limitations of classical methods, particularly the low reactivity of vinyl substrates, various catalytic systems have been developed. These modern approaches offer milder reaction conditions, higher yields, and greater functional group tolerance.

Copper-Catalyzed C–P Bond Formation in Ethenylphosphonate Synthesis

Copper catalysis has emerged as a valuable tool for forming C-P bonds. Copper-catalyzed cross-coupling reactions can effectively synthesize alkenylphosphonates. These reactions typically involve the coupling of a phosphorus-containing nucleophile, such as dibutyl phosphite, with a vinyl electrophile.

One efficient method involves the copper-catalyzed reaction of H-phosphonates with vinyl halides or triflates. Another approach is the addition of diboron (B99234) reagents to α,β-acetylenic esters, which, while not directly producing a phosphonate, highlights copper's ability to facilitate additions across triple bonds, a principle that can be extended to hydrophosphonylation. rsc.org Furthermore, copper has been used to catalyze the reaction of phosphorus nucleophiles with diaryliodonium salts, showcasing its utility in C-P bond formation under mild conditions. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Ethenylphosphonate Derivatives

Palladium catalysis offers the most versatile and powerful methods for synthesizing ethenylphosphonate derivatives. rsc.org The primary strategies include the Heck and Suzuki cross-coupling reactions.

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org In the context of ethenylphosphonate synthesis, this can be applied in two ways. One approach is the arylation of a dialkyl vinylphosphonate (B8674324) (like this compound) with an aryl or vinyl halide to create more complex, substituted vinylphosphonates. rsc.orgresearchgate.net This reaction has been successfully performed in aqueous media, enhancing its green credentials. rsc.org Alternatively, vinyl phosphonic acid itself can be coupled with aryl halides to produce styryl phosphonic acids. rsc.org

The Suzuki reaction (or Suzuki-Miyaura coupling) is another cornerstone of palladium catalysis, coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org For the synthesis of ethenylphosphonates, this would typically involve the reaction of a vinyl halide with a phosphonate-containing boronic acid or ester, or more commonly, the coupling of a vinylboronic acid or its ester with a halogenated phosphonate. The first example of a vinyl phosphonate being used in a B-alkyl Suzuki-Miyaura coupling was reported in 1999. princeton.edu This powerful reaction allows for the stereospecific formation of C-C bonds, enabling the synthesis of complex, substituted ethenylphosphonate structures. harvard.edu

Table 3: Overview of Palladium-Catalyzed Reactions for Ethenylphosphonate Synthesis

| Reaction | Coupling Partners | Catalyst System (Example) | Product Type |

| Heck Reaction | Dialkyl vinylphosphonate + Aryl/Vinyl Halide | PdCl₂(NH₃)₂ / ⁱPr₂NH rsc.org | Substituted Vinylphosphonate |

| Suzuki Reaction | Vinylboronic Acid + Halogenated Phosphonate | Pd(PPh₃)₄ / Base harvard.edu | Ethenylphosphonate Derivative |

Emerging Catalytic Systems for Vinylphosphonates

The field of vinylphosphonate synthesis has been revitalized by the advent of innovative catalytic systems that offer enhanced reactivity and selectivity. A prominent area of development is the use of dual catalytic methods, which combine different modes of activation to achieve transformations not possible with a single catalyst.

One such advanced strategy is the combination of photoredox and nickel catalysis. For instance, a three-component enantioselective cross-electrophile coupling has been developed for the asymmetric alkyl arylation of vinyl phosphonates. nsf.gov This method utilizes a dual catalytic system of a nickel complex and a photoredox catalyst (4CzIPN) under blue LED irradiation. nsf.gov The reaction successfully couples vinylphosphonates with aryl halides and alkyl halides, avoiding the need for pre-formed organometallic reagents and providing access to a diverse range of enantioenriched phosphonates in good to excellent yields. nsf.gov The optimized conditions for this transformation involve using diethyl vinylphosphonate as a model substrate, highlighting a pathway applicable to other dialkyl vinylphosphonates like the dibutyl analogue. nsf.gov

Another emerging area is the use of copper nanoparticle catalysts. A simple and economical methodology has been developed for the direct synthesis of vinyl phosphonates from aliphatic alkynes, catalyzed by copper nanoparticles supported on zinc oxide (CuNPs/ZnO). conicet.gov.ar This system operates under mild conditions in the presence of air and does not require any additives or ligands. conicet.gov.ar The reaction is believed to proceed via a non-radical, copper-catalyzed hydrophosphorylation process. conicet.gov.ar This catalytic system demonstrates high efficiency and represents a significant advancement due to its simplicity and high atom economy. conicet.gov.ar

The table below summarizes key findings from emerging catalytic systems for the synthesis of vinylphosphonate derivatives.

| Catalyst System | Substrates | Key Features | Product Type | Ref |

| Nickel/Photoredox Dual Catalysis | Diethyl vinylphosphonate, Aryl bromide, Alkyl bromide | Enantioselective, avoids pre-formed organometallic reagents | Chiral α- or β-substituted vinylphosphonates | nsf.gov |

| CuNPs/ZnO | Aliphatic alkynes, Diethyl phosphite | Mild conditions, air atmosphere, no additives required | (E/Z)-Vinylphosphonates | conicet.gov.ar |

| Palladium-catalyzed Hirao Reaction | Alkenyl halides, Dialkyl phosphites | Stereospecific, high yields | (E)-Vinylphosphonates | researchgate.net |

Green Chemistry Approaches for this compound Production

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for producing vinylphosphonates. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Performing reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. While direct solvent-free synthesis of this compound is not widely documented, related solvent-free organophosphorus reactions demonstrate the principle's viability. For example, an efficient solvent-free method has been developed for preparing 1-alkoxymethylphosphonium chlorides, which are intermediates for vinyl ethers. researchgate.net This indicates the potential for adapting similar solvent-free conditions for the synthesis of vinylphosphonates, possibly using solid-supported catalysts or neat reactants under specific temperature or microwave conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating. youtube.comyoutube.com The use of microwave irradiation in organophosphorus chemistry can sometimes replace the need for a catalyst or allow for simpler catalytic systems. researchgate.net In many cases, reactions that would typically require hours of refluxing can be completed in minutes under microwave conditions, which also reduces energy consumption. youtube.comrsc.org For example, the synthesis of various heterocyclic compounds has been significantly accelerated using microwave-assisted protocols, often without the need for a solvent. youtube.comnih.gov This technology holds significant promise for the rapid and efficient production of this compound, potentially under solvent-free conditions, thereby aligning with multiple green chemistry principles. youtube.comresearchgate.net

The table below compares conventional and microwave-assisted synthesis for representative organic reactions, illustrating the potential benefits applicable to vinylphosphonate production.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Ref |

| Imidazole Synthesis | 4 hours reflux in acetic acid | 10 minutes, solvent-free | Reduced time, eliminates solvent | youtube.com |

| Triazole Synthesis | 60 minutes, 45-60% yield | 10 minutes, higher yield | Reduced time, improved yield | youtube.com |

| Phosphinic Acid Esterification | Requires coupling agents or harsh conditions | ~200°C, high efficiency | Atom efficient, avoids hazardous reagents | researchgate.net |

Sustainable catalysis focuses on using catalysts that are non-toxic, earth-abundant, and recyclable. In organophosphorus chemistry, this involves moving away from catalysts based on precious metals like palladium towards more sustainable alternatives such as copper or iron. conicet.gov.aracs.org The previously mentioned CuNPs/ZnO system is a prime example of sustainable catalysis, as it utilizes an inexpensive and abundant metal in a heterogeneous form that could potentially be recovered and reused. conicet.gov.ar

Furthermore, organocatalysis, which uses small organic molecules as catalysts, represents a metal-free approach to sustainable synthesis. rsc.org Bifunctional halogen bond (XB) catalysis has been used for the asymmetric Michael addition of malononitrile (B47326) to vinyl phosphonates, showcasing a novel metal-free activation method. rsc.org These sustainable catalytic approaches are crucial for the future of large-scale production of organophosphorus compounds like this compound, minimizing environmental impact and production costs. acs.orgnih.gov

Novel Synthetic Strategies for Functionalized this compound Analogues

The development of novel synthetic routes allows for the creation of functionalized analogues of this compound, which can be used to tune material properties or explore biological activities.

One innovative strategy involves the aromatic aza-Claisen rearrangement of β,γ-unsaturated α-aminophosphonates to produce stereodefined vinylphosphonates. rsc.org This method provides a novel and convenient pathway to access structurally complex vinylphosphonates. rsc.org

Another approach focuses on the modification of a pre-existing vinylphosphonate backbone. For instance, the synthesis of (S)-FTY720 vinylphosphonate analogues demonstrates a multi-step synthesis starting from a functionalized aldehyde. nih.gov This synthesis involves key steps like the Horner-Wadsworth-Emmons (HWE) reaction to form the vinylphosphonate moiety, followed by regioselective epoxide ring-opening to introduce further functionality. nih.gov Such strategies are instrumental in building libraries of functionalized vinylphosphonates for screening in various applications.

Reactivity and Mechanistic Investigations of Dibutyl Ethenylphosphonate

Addition Reactions Across the Ethenyl Moiety

The electron-withdrawing nature of the phosphonate (B1237965) group activates the ethenyl double bond, making it an excellent substrate for several types of addition reactions.

Nucleophilic Addition Processes

The most prominent nucleophilic addition to dibutyl ethenylphosphonate is the Michael addition, or 1,4-conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the ethenyl group, with the negative charge being stabilized by the phosphonate group. A wide range of nucleophiles, including carbanions and heteronucleophiles (containing oxygen, sulfur, or nitrogen), can be employed. thieme-connect.deyoutube.com

The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, generating a resonance-stabilized enolate intermediate. youtube.comyoutube.com Subsequent protonation yields the final adduct. youtube.com The reaction is often catalyzed by a base, which serves to generate the active nucleophile from its precursor. youtube.com For instance, the addition of alcohols (oxa-Michael addition) can be achieved under mild conditions, avoiding the need for strong bases or high temperatures. rsc.org

Enantioselective Michael additions to vinylphosphonates have also been developed, utilizing chiral catalysts to control the stereochemistry of the product. nih.gov These methods are crucial for the synthesis of biologically active compounds. rsc.orgnih.gov However, a potential side reaction is the retro-Michael reaction, where the adduct can decompose back to the starting materials, particularly under certain conditions. nih.gov

Electrophilic Addition Mechanisms

In an electrophilic addition reaction, an electrophile attacks the electron-rich double bond of the ethenylphosphonate. libretexts.org The general mechanism proceeds in two steps: first, the π electrons of the double bond attack the electrophile, forming a carbocation intermediate. libretexts.orglibretexts.org The position of the initial electrophilic attack is governed by the need to form the most stable carbocation. The phosphonate group, being electron-withdrawing, influences the regioselectivity of this addition. In the second step, a nucleophile attacks the carbocation, resulting in the final addition product. libretexts.orglibretexts.org

A common example is the addition of hydrogen halides (HX). The proton (H+) acts as the electrophile, adding to the double bond to form a carbocation, which is then attacked by the halide anion (X-). libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF. lasalle.edu Similarly, the addition of halogens (like Br₂) proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion, typically resulting in an anti-addition product where the two halogen atoms add to opposite faces of the original double bond. lasalle.edu

Radical Addition and Functionalization Pathways

Radical additions to the ethenyl moiety of this compound provide another important pathway for functionalization. The thiol-ene reaction is a classic example of a radical addition process. nih.govnih.gov This reaction involves the anti-Markovnikov addition of a thiol (R-SH) across the double bond. nih.gov The process is typically initiated by a radical initiator (thermally or photochemically) or by visible light photoredox catalysis. nih.govencyclopedia.pub

The mechanism proceeds via a chain reaction:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the ethenylphosphonate double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating a thiyl radical, which continues the chain. nih.gov

This method is highly efficient and tolerates a wide range of functional groups, making it a "click" reaction of significant utility in materials science and bioconjugation. nih.govencyclopedia.pub The reaction can be used to introduce various functionalities onto the phosphonate scaffold. researchgate.net

Cross-Coupling Chemistry Involving this compound

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a coupling partner in these transformations.

Heck-Type Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that couples an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.org In the context of this compound, it can act as the alkene component, reacting with aryl or vinyl halides to form substituted ethenylphosphonates. youtube.com

The catalytic cycle generally involves the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or vinyl halide (R-X) to form a palladium(II) complex. libretexts.org

Migratory Insertion (Carbopalladation): The ethenylphosphonate coordinates to the palladium(II) complex, followed by insertion of the alkene into the Pd-R bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, reforming the double bond and generating a palladium-hydride species. This step forms the final substituted alkene product. youtube.com

Reductive Elimination: The base present in the reaction mixture regenerates the palladium(0) catalyst from the palladium-hydride species, allowing the cycle to continue. libretexts.org

The Heck reaction is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org Intramolecular versions of the Heck reaction are particularly efficient for constructing cyclic structures. youtube.comlibretexts.org

Interactive Table: Heck-Type Reaction Substrates

| Aryl/Vinyl Halide | Alkene Component | Catalyst System | Base | Product Type |

| Iodobenzene | This compound | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted Phenylvinylphosphonate |

| Bromobenzene | This compound | PdCl₂(PPh₃)₂ | K₂CO₃ | Substituted Phenylvinylphosphonate |

| Vinyl Bromide | This compound | Pd(dba)₂ / P(o-tol)₃ | NaOAc | Substituted Dienylphosphonate |

Other Transition Metal-Mediated Coupling Reactions

Beyond the Heck reaction, other transition metal-catalyzed couplings can involve vinylphosphonates. For instance, palladium- and nickel-catalyzed vinylation reactions, such as the Suzuki-Miyaura coupling, can utilize vinylboron reagents to couple with aryl halides. nih.govrsc.org While this compound itself is not the boron source, these reactions highlight the broader utility of vinyl groups in cross-coupling. Potassium vinyltrifluoroborate, for example, is a stable and effective vinylating agent in palladium-catalyzed reactions with aryldiazonium salts or aryl halides. nih.gov

Additionally, palladium-catalyzed rearrangements of dienyl cyclopropanes can lead to the formation of functionalized cyclopentene (B43876) units, demonstrating the diverse reactivity that can be achieved with unsaturated systems in the presence of transition metal catalysts. nih.gov These types of transformations underscore the potential for developing novel coupling strategies involving this compound and related unsaturated phosphonates.

Transformations of the Phosphonate Ester Group

The phosphonate ester moiety in this compound consists of two butyl groups attached to the phosphorus atom via oxygen atoms. These ester linkages are susceptible to cleavage and modification through various reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The dibutyl ester groups can be hydrolyzed under acidic or basic conditions to yield ethenylphosphonic acid and butanol. This two-step process first produces the monoester, butyl ethenylphosphonate, and then the final phosphonic acid. nih.govnih.gov The hydrolysis of phosphonate esters is a fundamental transformation, often employed to unmask the phosphonic acid functionality, which is important in materials science and as a bioisostere for phosphate (B84403) groups in medicinal chemistry. wikipedia.org

The reaction mechanism under acidic conditions typically involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by a nucleophilic attack by water. beilstein-journals.org The rate of hydrolysis can be influenced by factors such as pH, temperature, and the steric bulk of the ester group. nih.govacs.org

Transesterification: This process involves the exchange of the butoxy groups with other alkoxy groups by reacting this compound with a different alcohol, typically in the presence of a catalyst. sciencemadness.orggoogle.com This reaction is often an equilibrium process. To drive the reaction to completion, the alcohol being replaced (in this case, butanol) is usually removed from the reaction mixture, for instance, by distillation. sciencemadness.org This method allows for the synthesis of a variety of ethenylphosphonate esters from a common precursor. Studies on similar dialkyl phosphonates have shown that these alcoholysis reactions can be performed under various conditions, including using microwave assistance to reduce reaction times. nih.gov

Derivatization of the Phosphate Moiety

Beyond hydrolysis and transesterification, the phosphonate group can be derivatized to create other useful synthetic intermediates. A key transformation is the conversion of the dialkyl phosphonate ester into the corresponding phosphonic dichloride (ethenylphosphonic dichloride). This is typically achieved by reacting this compound with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). researchgate.net The resulting ethenylphosphonic dichloride is a highly reactive intermediate that can be used to synthesize a wide range of phosphonate derivatives, including phosphonamides and mixed esters that are not easily accessible through direct transesterification.

Stereoselective Reactions and Asymmetric Synthesis with Ethenylphosphonates

The carbon-carbon double bond in ethenylphosphonates is electron-deficient due to the strong electron-withdrawing nature of the phosphonate group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions. thieme-connect.deresearchgate.net When these reactions are carried out using chiral catalysts or auxiliaries, they can proceed with high stereoselectivity, providing access to enantiomerically enriched organophosphorus compounds. mdpi.comnumberanalytics.com

Asymmetric Michael additions to ethenylphosphonates are a powerful tool for creating C-chiral phosphonates. mdpi.com Various catalytic systems have been developed for this purpose, including those based on chiral organocatalysts (like thioureas and squaramides) and transition metal complexes with chiral ligands. numberanalytics.comnih.govresearchgate.net For instance, the asymmetric addition of nucleophiles like malononitriles or oxindoles to vinylphosphonates has been achieved with good to excellent enantioselectivity using bifunctional organocatalysts. researchgate.netrsc.org These catalysts often work by activating the ethenylphosphonate and directing the incoming nucleophile to a specific face of the double bond through non-covalent interactions like hydrogen or halogen bonding. rsc.org

Below is a table summarizing representative asymmetric reactions involving ethenylphosphonate substrates.

| Nucleophile | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) |

| Malononitrile (B47326) | Bifunctional Halogen-Bond Donor | Chiral β-cyanophosphonate | Up to 86% |

| Oxindoles | Chiral Squaramide | Chiral Phosphoryl Pyrrolizones | Up to 99% |

| Aldehydes (as imines) | Chiral Thiourea | Chiral α-aminophosphonates | Up to 99% |

| Silyl Enolates | Chiral Copper-Diamine Complex | Chiral α-aminophosphonates | High |

This table presents data for the general class of ethenylphosphonates, as specific data for the dibutyl ester may vary.

Exploration of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic data specifically for this compound are not extensively documented in publicly accessible literature. However, the general principles governing the reactivity of phosphonates and Michael acceptors provide a framework for understanding its reaction profiles.

Reaction Kinetics: The kinetics of the reactions involving this compound are highly dependent on the specific transformation.

Hydrolysis: The hydrolysis of phosphonate esters is known to be dependent on pH. researchgate.net Kinetic studies on similar phosphonates show that the reaction proceeds in two consecutive pseudo-first-order steps. nih.gov The rate-determining step is often the cleavage of the second ester group. nih.gov

Michael Addition: The kinetics of conjugate additions to the vinyl group are influenced by the nucleophilicity of the attacking species, the nature of the solvent, and the type of catalyst used. For catalyzed reactions, the rate can be dependent on the concentration of the catalyst and substrates. For example, in some organocatalyzed Michael additions, the reaction may be hindered by product decomposition or retro-Michael reactions, requiring careful optimization of temperature and catalyst loading. nih.gov

Thermodynamic Profiles:

Hydrolysis: The hydrolysis of phosphate and phosphonate esters is generally a thermodynamically favorable (exothermic) process, releasing energy upon the cleavage of the P-O-C bond. nih.govresearchgate.net

Michael Addition: Conjugate additions are also typically exothermic, driven by the formation of a stable carbon-carbon single bond from a pi bond and a lone pair.

Computational Studies: While specific experimental thermodynamic data for this compound is scarce, computational methods like Density Functional Theory (DFT) are often used to model the reaction mechanisms, transition states, and energy profiles for similar organophosphorus compounds. acs.org Such studies can predict reaction barriers and thermodynamic favorability, providing insight into which reaction pathways are most likely to occur. acs.org For instance, pH can significantly affect the thermodynamics of reactions involving proton-coupled electron transfer, altering reaction potentials. acs.org

Advanced Characterization and Spectroscopic Analysis of Dibutyl Ethenylphosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds, providing detailed insight into the connectivity and chemical environment of phosphorus, carbon, and hydrogen atoms within a molecule. acs.orgnih.gov

The complete structural confirmation of dibutyl ethenylphosphonate is achieved through the combined analysis of ¹H, ¹³C, and ³¹P NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the vinyl and the two butyl groups. The vinyl protons (CH=CH₂) typically appear as a complex multiplet system in the downfield region (δ 5.5-6.5 ppm) due to geminal, cis, and trans H-H couplings, as well as coupling to the ³¹P nucleus. The protons of the butoxy groups would present as a set of signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group bonded to the oxygen atom (OCH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The vinyl carbons are expected to resonate at δ 125-140 ppm, with their signals split due to coupling with the phosphorus atom. The carbons of the butyl chains will appear in the upfield region (δ 10-70 ppm). The carbon atom of the methylene group attached to the oxygen (OCH₂) is typically found around δ 60-70 ppm. While specific experimental data for this compound is not widely published, data for related structures like dibutyl phthalate (B1215562) show characteristic shifts for the butyl chain carbons. researchgate.netchemicalbook.com

³¹P NMR Spectroscopy: ³¹P NMR is particularly powerful for the analysis of organophosphorus compounds due to the 100% natural abundance and spin-½ nucleus of phosphorus. nih.gov For this compound, a single resonance is expected in the phosphonate (B1237965) region of the ³¹P NMR spectrum. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. Commercially available spectral databases indicate the existence of ³¹P NMR data for this compound. nih.gov Studies on similar compounds like dibutyl phosphate (B84403) have also utilized ³¹P NMR to investigate intermolecular interactions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for the functional groups present and may not represent exact experimental values.

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H | Vinyl (CH=CH₂) | 5.5 - 6.5 (m) | - |

| H | Butyl (-OCH₂CH₂CH₂CH₃) | 3.8 - 4.1 (m) | - |

| H | Butyl (-OCH₂CH₂CH₂CH₃) | 1.5 - 1.8 (m) | - |

| H | Butyl (-OCH₂CH₂CH₂CH₃) | 1.3 - 1.5 (m) | - |

| H | Butyl (-OCH₂CH₂CH₂CH₃) | 0.8 - 1.0 (t) | - |

| C | Vinyl (CH=CH₂) | - | 125 - 140 |

| C | Butyl (-OCH₂CH₂CH₂CH₃) | - | 60 - 70 |

| C | Butyl (-OCH₂CH₂CH₂CH₃) | - | 30 - 35 |

| C | Butyl (-OCH₂CH₂CH₂CH₃) | - | 18 - 22 |

| C | Butyl (-OCH₂CH₂CH₂CH₃) | - | 13 - 15 |

For complex molecules or mixtures, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning NMR signals. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, for instance, confirming the sequence of methylene groups in the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. For this compound, it would be crucial for confirming the connectivity between the vinyl group and the phosphorus atom, and between the butyl groups and the phosphate oxygen atoms.

¹H-³¹P HMQC/HSQC: These experiments are particularly useful for organophosphorus compounds as they correlate the phosphorus atom with the protons on adjacent carbons, such as the vinyl protons and the protons of the OCH₂ groups. acs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR and Raman spectra of this compound are expected to display several characteristic absorption bands.

P=O Stretching: A strong absorption band between 1250 and 1200 cm⁻¹ is characteristic of the P=O double bond in phosphonates.

P-O-C Stretching: The stretching vibrations of the P-O-C links are typically observed in the region of 1050-950 cm⁻¹.

C=C Stretching: The vinyl C=C stretching vibration should appear around 1640 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the vinyl group are expected above 3000 cm⁻¹, while those of the alkyl chains in the butyl groups will be observed in the 2960-2850 cm⁻¹ region.

C-H Bending: Bending vibrations for the vinyl group (=C-H) and the alkyl groups (C-H) will appear at lower frequencies.

Table 2: Predicted Vibrational Frequencies for this compound This table is generated based on typical values for the functional groups present and may not represent exact experimental values.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| P=O | Stretching | 1250 - 1200 | Strong |

| P-O-C | Stretching | 1050 - 950 | Strong |

| C=C | Stretching | 1645 - 1620 | Medium |

| =C-H | Stretching | 3100 - 3000 | Medium |

| C-H (alkyl) | Stretching | 2960 - 2850 | Strong |

| =C-H | Bending (out-of-plane) | 1000 - 880 | Strong |

| C-H (alkyl) | Bending | 1470 - 1370 | Medium |

Vibrational spectroscopy is an effective tool for monitoring chemical reactions involving this compound. For instance, during polymerization of the vinyl group, the intensity of the C=C stretching band at ~1640 cm⁻¹ would decrease, which can be used to follow the reaction kinetics.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 220.25 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 220. nih.gov

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₁₀H₂₁O₃P.

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several pathways, including:

Loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at [M-56]⁺.

Loss of a butyl radical (•C₄H₉), leading to a fragment at [M-57]⁺.

Cleavage of the P-C bond, with loss of the vinyl group (•C₂H₃), resulting in a fragment at [M-27]⁺.

Further fragmentation of the butyl chains.

Studies on the mass spectrometry of oligo(vinyl phosphonate)s have provided insights into the fragmentation behavior of the phosphonate backbone, which can be relevant for understanding the mass spectrum of the monomer. qut.edu.au Mass spectra of derivatives, such as Dibutyl 1-(N-trifuoroacetylamino)propylphosphonate, also offer clues to the fragmentation of the dibutyl phosphonate moiety. massbank.eu

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion. nih.gov This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₂₁O₃P), the theoretical monoisotopic mass can be calculated with high precision.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the true value. nih.gov An experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a mass measurement that closely matches the calculated value, thereby confirming its elemental formula. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₁O₃P | nih.gov |

| Theoretical Monoisotopic Mass | 220.12283153 Da | nih.gov |

| Hypothetical Experimental Mass | 220.1228 Da |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving Collision-Induced Dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov

While specific MS/MS studies on this compound are not widely published, a plausible fragmentation pathway can be proposed based on its structure and the known behavior of similar organophosphorus esters. The molecule contains several bonds susceptible to cleavage, including the P-C bond of the ethenyl group, the P-O bonds, and the C-O bonds of the butoxy groups.

Upon ionization, the molecular ion of this compound ([M]+• or [M+H]+) would likely undergo characteristic fragmentation steps. Common losses for butoxy esters include the neutral loss of butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the loss of a butoxy radical (•OC₄H₉, 73 Da). The mass spectrum of the related compound, dibutyl butanephosphonate, shows fragmentation consistent with losses of butyl and butene groups. nist.gov The analysis of these fragmentation pathways is critical for distinguishing isomers and identifying metabolites or degradation products. nih.gov

Table 2: Plausible Fragmentation Analysis of this compound (m/z 220.12)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Da) | Proposed Neutral Loss |

|---|---|---|---|

| 220.12 | [C₆H₁₃O₃P]+ | 164.06 | C₄H₈ (Butene) |

| 220.12 | [C₈H₁₆O₂P]+ | 175.09 | C₂H₅O (Ethoxy Radical) |

| 164.06 | [C₂H₅O₃P]+ | 108.00 | C₄H₈ (Butene) |

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, thus enabling its quantification and purity assessment.

Gas Chromatography (GC)

Gas Chromatography is a primary method for the analysis of volatile and thermally stable compounds. For organophosphonates, careful selection of the column and temperature programming is necessary to achieve good separation without on-column degradation. chromforum.org

A GC method for this compound would likely employ a mid-polarity capillary column. A study on the related compound dibutylbutylphosphonate utilized a Carbowax 20M stationary phase, which is a polar polyethylene (B3416737) glycol phase, demonstrating successful elution and separation. iaea.org Alternatively, standard phases like a 5% phenyl-dimethylpolysiloxane (DB-5 or equivalent) are commonly used for general-purpose analysis of esters. nih.gov A flame ionization detector (FID) would provide excellent sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for definitive peak identification based on mass spectra. restek.com

Table 3: Suggested Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale / Reference |

|---|---|---|

| Column | Carbowax 20M (30 m x 0.25 mm, 0.25 µm) | Proven for related phosphonates. iaea.org |

| Injector Temp. | 250 °C | Balances volatilization with thermal stability. |

| Carrier Gas | Helium or Nitrogen at 1-2 mL/min | Inert carrier gases. iaea.org |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 240 °C, hold 5 min | Allows separation from lighter impurities and ensures elution. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. iaea.orgnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique suitable for compounds that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

This method separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) bonded silica (B1680970) column is the standard choice for this type of analysis. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. The addition of a small amount of acid, such as formic acid, to the mobile phase can often improve peak shape for phosphorus-containing compounds. Detection is commonly achieved using an ultraviolet (UV) detector, as the ethenyl group provides a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 4: Suggested High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Suggested Condition | Rationale / Reference |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard for reversed-phase separation of moderately polar compounds. researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Common mobile phase system for RP-HPLC. sielc.com |

| Elution | Gradient: 30% B to 95% B over 15 minutes | Ensures elution of the compound and separation from impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | UV at ~210 nm or Mass Spectrometer (MS) | UV detection for the vinyl group or MS for universal, sensitive detection. |

Thermal Analysis Techniques for Polymer Properties

When this compound is used as a monomer or co-monomer to create polymers, its thermal properties become critically important. Thermal analysis techniques are used to characterize the performance of these materials at elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. youtube.com For polymers derived from this compound, TGA is used to determine their thermal stability and decomposition profile. The resulting TGA curve plots percent weight loss against temperature.

Key information obtained from a TGA curve includes the onset temperature of decomposition (T_onset), which indicates the beginning of significant thermal degradation, and the temperature of maximum decomposition rate (T_max). youtube.com The decomposition of a phosphonate-containing polymer may occur in multiple steps, potentially corresponding to the loss of the butoxy side chains followed by the degradation of the polymer backbone. The amount of material remaining at the end of the analysis (char yield) is also an important parameter, as phosphorus-containing compounds often act as flame retardants by promoting char formation. Analysis of polymers like PMMA shows distinct stages of weight loss corresponding to different degradation mechanisms. researchgate.net

Table 5: Hypothetical TGA Data for Poly(this compound) under Nitrogen Atmosphere

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Heating Rate | 10 °C/min | Standard heating rate for TGA analysis. |

| T_onset (5% weight loss) | 250 °C | Temperature at which the polymer begins to degrade significantly. |

| Decomposition Step 1 (T_max1) | 290 °C | Corresponds to the primary loss of butoxy side-chains. |

| Decomposition Step 2 (T_max2) | 410 °C | Corresponds to the degradation of the main polymer backbone. |

| Char Yield at 600 °C | 25% | The residual mass, indicating the formation of a thermally stable char. |

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are indispensable for visualizing the morphology and surface features of this compound-based materials from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the surface, and the resulting interactions are detected to form an image. SEM is particularly useful for examining the morphology of polymer films, powders, and composites.

In studies of derivatives, such as poly(diethyl vinylphosphonate) (PDEVP)-capped gold nanoparticles, SEM has been used to assess the formation of globular structures, which were found to be in the range of 50–200 nm. mdpi.com For other polymer systems, like poly(butyl cyanoacrylate) nanoparticles, SEM has revealed relatively narrow distributions of spherical particles. researchgate.net The surface morphology of thin films, such as those of p-DiTS, has also been effectively visualized in both reduced and oxidized states using SEM. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials. A beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through.

In the context of poly(vinylphosphonate) derivatives, TEM has been instrumental. For instance, in the characterization of magnetite nanoparticles coated with poly(methylvinylphosphonate) (PMVP), TEM analysis confirmed the successful formation of nanoparticles with a general size of about 10 nm. researchgate.netusda.gov Similarly, for poly(diethyl vinylphosphonate)-capped gold nanoparticles, TEM images showed well-distributed, monodisperse, quasi-spherical nanoparticles with an average diameter of 25.9 ± 4.1 nm. arxiv.org Studies on liquid crystal polymers have also utilized TEM to reveal crystalline lamellae. doaj.org

Comparison of SEM and TEM for Polymer Analysis:

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans a focused electron beam over a surface to create an image. | Transmits a beam of electrons through a thin specimen to form an image. |

| Resolution | Typically up to 1-2 nm. | Can achieve sub-angstrom resolution. |

| Sample | Bulk samples, requires conductive coating for non-conductive materials. | Ultrathin sections (typically <100 nm thick). |

| Information | Surface topography, morphology, composition. | Internal structure, morphology, crystallographic information. |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a surface. A sharp probe at the end of a cantilever is scanned across the sample surface, and the deflection of the cantilever is measured to create a topographical map.

For derivatives of this compound, such as poly(diethyl vinylphosphonate)-capped gold nanoparticles, AFM has been used to confirm the formation of 50–200 nm globular structures in the solid state. mdpi.com In more general polymer studies, AFM is widely used to assess surface roughness and morphology. For example, AFM has been used to observe the surface of polyvinyl acetate (B1210297) films researchgate.net and to investigate the topography and micromechanical properties of polyvinyl alcohol thin-film composites. The technique can reveal features such as alternating high peaks and deep valleys on a polymer surface.

X-ray Diffraction and Spectroscopy for Structural Analysis

X-ray techniques are powerful for probing the atomic and molecular structure of materials, including the crystalline nature of polymers.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. When a beam of X-rays strikes a crystalline sample, the rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the density of electrons within the crystal can be produced.

For poly(vinylphosphonate) derivatives, XRD has been used in conjunction with other techniques to characterize coated magnetite nanoparticles. usda.gov While specific XRD patterns for poly(this compound) are not readily found, the principles of polymer XRD analysis are well-established. XRD can provide information on the degree of crystallinity in semi-crystalline polymers. The diffraction pattern of a semi-crystalline polymer typically consists of sharp peaks superimposed on a broad amorphous halo. The sharp peaks arise from the ordered crystalline regions, while the amorphous halo is due to the disordered amorphous regions.

Information Obtainable from Polymer XRD:

| Parameter | Description |

| Crystalline Structure | Identification of the unit cell parameters and crystal system of the crystalline domains. |

| Degree of Crystallinity | The weight or volume fraction of the crystalline phase in a semi-crystalline polymer. |

| Crystallite Size | The average size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation. |

| Orientation | In oriented samples like fibers or films, XRD can determine the preferred orientation of the crystalline regions. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique capable of providing detailed information about the elemental composition and chemical states of the atoms within the top 10 nanometers of a material's surface. This technique is particularly valuable for characterizing thin films, polymers, and functionalized surfaces, making it an essential tool for the analysis of this compound and its derivatives. By irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and, more importantly, deduce their chemical bonding environments from small shifts in the binding energies of the core-level electrons.

In the context of this compound, XPS analysis is crucial for verifying the purity of the monomer, analyzing the surface composition of polymers derived from it, and confirming the covalent attachment of the phosphonate group to various substrates. The analysis typically involves acquiring a survey spectrum to identify all the elements present on the surface, followed by high-resolution scans of the core-level peaks for each element of interest, namely carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p).

The high-resolution C 1s spectrum of this compound is expected to be complex, requiring deconvolution to resolve the different carbon environments. One would anticipate distinct peaks corresponding to the aliphatic carbons of the butyl chains (C-C and C-H), the carbons of the ethenyl group (C=C), and the carbons single-bonded to oxygen (C-O-P). Similarly, the O 1s spectrum would show contributions from the phosphoryl oxygen (P=O) and the ester oxygens (P-O-C), which typically appear at slightly different binding energies.

The P 2p spectrum is particularly diagnostic for phosphonates. It is expected to show a characteristic binding energy that confirms the presence of phosphorus in the +5 oxidation state. researchgate.net The peak may also exhibit spin-orbit splitting into P 2p3/2 and P 2p1/2 components. xpsfitting.comthermofisher.com The precise binding energy of the P 2p peak can provide insights into the nature of the bonding to the substrate or other molecules in the case of derivatives. For instance, the formation of a self-assembled monolayer of a phosphonate on a metal oxide surface would result in a characteristic P-O-Metal bond, which can be detected through a shift in the P 2p and O 1s binding energies. researchgate.net

For derivatives of this compound, such as its polymers or copolymers, XPS is invaluable for determining the surface elemental composition and confirming the retention of the phosphonate functionality after polymerization. For example, in poly(vinylphosphonic acid), the binding energies of P 2p, C 1s, and O 1s have been used to characterize the polymer structure. rsc.orgresearchgate.net

Below are interactive tables summarizing the expected binding energies for the various chemical states of carbon, oxygen, and phosphorus in this compound, based on data from analogous organophosphorus compounds.

Table 1: Expected C 1s Binding Energies for this compound

| Chemical Environment | Expected Binding Energy (eV) |

| C-C / C-H (butyl chains) | ~284.8 - 285.0 |

| C=C (ethenyl group) | ~285.3 |

| C-O-P (ester linkage) | ~286.5 |

Note: These are approximate values and can shift slightly depending on the specific chemical environment and instrument calibration.

Table 2: Expected O 1s Binding Energies for this compound

| Chemical Environment | Expected Binding Energy (eV) |

| P=O (phosphoryl) | ~531.6 |

| P-O-C (ester linkage) | ~532.6 |

Note: The deconvolution of the O 1s peak is essential to distinguish these states.

Table 3: Expected P 2p Binding Energies for this compound

| Chemical Environment | Expected Binding Energy (eV) |

| P-C (phosphonate) | ~132.9 - 133.5 |

| P-O (phosphonate) | ~134.0 |

Note: The P 2p spectrum represents the convoluted P 2p3/2 and P 2p1/2 signals. researchgate.netresearchgate.net

The quantitative analysis of the peak areas in the XPS spectra allows for the determination of the surface elemental composition. For pure this compound, the atomic percentages of carbon, oxygen, and phosphorus should correspond to its stoichiometric formula (C10H21O3P). Any deviation from the expected ratios could indicate surface contamination or degradation.

Computational and Theoretical Studies on Dibutyl Ethenylphosphonate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dibutyl ethenylphosphonate, which arise from its electronic structure. These calculations, governed by the principles of quantum mechanics, can elucidate electron distribution, orbital energies, and molecular geometry, all of which dictate the compound's physical and chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure of organophosphorus compounds like this compound. DFT methods are favored for their balance of computational cost and accuracy. In studies of similar vinyl phosphonates, the hybrid DFT method B3LYP with a 6-31+G* basis set has been effectively used to model their geometries and reaction energetics. sciforum.net For this compound, a DFT analysis would typically begin with a conformational search to identify the most stable geometry of the molecule.

This optimized structure would then be used to calculate a variety of electronic properties. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. The electrostatic potential would also be mapped to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | P: +0.8, O(P=O): -0.6 | Predicts reactive sites for chemical reactions. |

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can aid in its experimental identification and characterization. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Comparing this predicted spectrum with experimental data can help to confirm the molecule's structure and the successful outcome of a synthesis.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated for the various nuclei in the molecule (¹H, ¹³C, ³¹P). These calculations can help in the assignment of complex experimental NMR spectra, providing a powerful tool for structure elucidation. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects in the computational model.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |

| IR | ~1250 cm⁻¹ | P=O stretching vibration |

| IR | ~1640 cm⁻¹ | C=C stretching vibration |

| ¹³C NMR | ~130 ppm | Vinyl carbons |

| ³¹P NMR | ~18 ppm | Phosphonate (B1237965) phosphorus |

Molecular Modeling of Reactivity and Reaction Mechanisms

Molecular modeling techniques are instrumental in understanding the chemical reactivity of this compound and the mechanisms of reactions in which it participates. These studies can map out the energetic landscape of a reaction, identifying the most favorable pathways.

Transition State Analysis

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. These are high-energy structures that connect reactants to products. Computational chemists can locate the transition state for a given reaction step and calculate its geometry and energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. For reactions involving vinyl phosphonates, such as their synthesis via hydrophosphorylation of alkynes, DFT calculations have been used to model the transition states of key steps, including proton transfer and bond formation. researchgate.net

Reaction Pathway Elucidation

By connecting reactants, transition states, and products, computational studies can elucidate entire reaction pathways. For instance, in the synthesis of vinyl phosphonates, DFT studies have proposed detailed catalytic cycles. sciforum.netresearchgate.net These studies suggest a mechanism involving the coordination of the reactants to a catalyst, followed by a series of steps leading to the final product. sciforum.netresearchgate.net The calculations can also shed light on the stereoselectivity of a reaction by comparing the activation energies of pathways leading to different stereoisomers. researchgate.net For this compound, such studies could be used to optimize reaction conditions for its synthesis or to predict its behavior in subsequent chemical transformations. rsc.org

Computational Polymer Science and Material Design

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Computational polymer science offers tools to predict the properties of the resulting poly(this compound). Molecular dynamics simulations can be used to model the bulk properties of the polymer, such as its glass transition temperature, density, and mechanical strength.

Furthermore, computational methods can be used in the rational design of new materials. By systematically modifying the chemical structure of the monomer in silico (for example, by changing the length of the butyl chains), it is possible to screen for polymers with desired properties before undertaking their synthesis. This computational pre-screening can significantly accelerate the development of new flame retardants, adhesives, or other advanced materials based on this compound.

Simulations of Polymerization Processes

The simulation of the polymerization of this compound would provide profound insights into the reaction kinetics, mechanism, and the evolution of the polymer chain structure. Methodologies such as molecular dynamics (MD) and quantum mechanics (QM) are pivotal in these investigations.

Molecular Dynamics Simulations:

Atomistic molecular dynamics simulations are a powerful tool for modeling the polymerization process. In this approach, a simulation box would be populated with a predefined number of this compound monomers and initiator molecules. The interactions between atoms are described by a force field, which is a set of potential energy functions.

A typical simulation workflow would involve:

System Setup: Creation of a simulation cell containing this compound monomers and initiator species. The initial positions and velocities of the molecules would be randomly assigned.

Equilibration: The system would be brought to the desired temperature and pressure to achieve a stable, equilibrated state before initiating the polymerization.

Initiation and Propagation: The polymerization would be initiated, often by simulating the decomposition of an initiator to form radicals. These radicals would then react with the vinyl group of the this compound monomers, leading to chain growth.

Termination: The simulation would also account for termination reactions, where two growing polymer chains react to form a non-reactive polymer.

Analysis: Throughout the simulation, data on the system's trajectory, including atomic positions and velocities, would be collected. This data allows for the analysis of various aspects of the polymerization process, such as the rate of polymerization, the degree of polymerization, and the evolution of the molecular weight distribution.

Quantum Mechanics Calculations:

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of the monomers and the transition states involved in the polymerization reactions. These calculations provide detailed information on:

Reaction Energetics: Calculation of the activation energies for the initiation, propagation, and termination steps. This helps in understanding the feasibility and kinetics of the polymerization reaction.

Monomer Reactivity: Analysis of the electronic properties of the this compound monomer, such as the charge distribution and the frontier molecular orbitals (HOMO and LUMO), to predict its reactivity towards radical attack.

Stereochemistry: Investigation of the stereoselectivity of the polymerization, which determines the tacticity (the stereochemical arrangement of the side chains) of the resulting polymer.

The following table outlines the typical parameters that would be defined in a molecular dynamics simulation of this compound polymerization.

| Simulation Parameter | Description | Typical Value/Method |

| Force Field | Describes the potential energy of the system as a function of atomic coordinates. | A general force field like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) or a specifically parameterized force field for phosphonate-containing molecules would be used. |

| Ensemble | The statistical ensemble used to control thermodynamic variables. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensembles are commonly used. |

| Temperature | The temperature at which the polymerization is simulated. | Would be set to match experimental conditions, for example, 300-400 K. |

| Pressure | The pressure at which the polymerization is simulated. | Typically 1 atm for standard conditions. |

| Time Step | The integration time step for the equations of motion. | Usually on the order of 1 femtosecond (fs). |

| Simulation Time | The total duration of the simulation. | Ranges from nanoseconds (ns) to microseconds (µs), depending on the desired level of polymerization. |

| Initiator Concentration | The concentration of the initiator molecules in the simulation box. | Chosen to mimic experimental conditions and control the rate of initiation. |

Prediction of Polymer Properties

Once a virtual sample of poly(this compound) is generated through simulations or its structure is modeled based on theoretical principles, various computational techniques can be used to predict its macroscopic properties. These predictions are invaluable for understanding the structure-property relationships and for the rational design of materials with desired characteristics.

Methods for Property Prediction:

Atomistic Simulations: Using the equilibrated polymer structures from MD simulations, a range of physical and mechanical properties can be calculated.

Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate the chemical structure of a polymer with its properties. For poly(this compound), descriptors of the repeating unit would be calculated and used as input for a pre-existing or newly developed QSPR model.

Predicted Properties:

The following table details some of the key properties of poly(this compound) that could be predicted using computational methods.

| Property | Computational Method | Description of Prediction |

| Glass Transition Temperature (Tg) | Molecular Dynamics simulations by analyzing the change in specific volume or other properties as a function of temperature. | The Tg is a critical property that determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Mechanical Properties (e.g., Young's Modulus, Bulk Modulus) | Atomistic simulations by applying virtual stress or strain to the polymer model and measuring the resulting deformation. | These properties describe the stiffness and resistance to deformation of the polymer, which are crucial for its application as a structural material. |

| Thermal Stability | Quantum mechanics calculations of bond dissociation energies and thermogravimetric analysis (TGA) simulations. | Predicts the temperature at which the polymer starts to degrade, which is important for processing and long-term use. |

| Density | Molecular Dynamics simulations by calculating the average density of the equilibrated polymer system. | A fundamental physical property that is often required for material characterization and engineering applications. |

| Solubility Parameter | Atomistic simulations by calculating the cohesive energy density of the polymer. | Provides an indication of the polymer's solubility in different solvents, which is important for processing and formulation. |

| Dielectric Constant | Quantum mechanics calculations or molecular dynamics simulations with polarizable force fields. | This property is important for applications in electronics and as insulating materials. |

By employing these computational and theoretical approaches, a comprehensive understanding of the polymerization of this compound and the properties of the resulting polymer can be achieved, guiding experimental efforts and accelerating the development of new materials.

Conclusion and Future Research Directions for Dibutyl Ethenylphosphonate

Summary of Key Research Achievements

Direct research achievements exclusively for Dibutyl Ethenylphosphonate are not extensively documented. However, achievements within the dialkyl vinylphosphonate (B8674324) class, to which this compound belongs, provide a foundational understanding. Key achievements for this class include:

Development of Synthetic Methodologies: A variety of synthetic routes for dialkyl vinylphosphonates have been established. These often involve the Michaelis-Arbuzov reaction, Horner-Wadsworth-Emmons reaction, and various catalytic cross-coupling reactions. These methods allow for the versatile synthesis of vinylphosphonates from readily available starting materials. nih.govchem960.comgoogle.comchem960.com

Polymerization and Copolymerization: Vinylphosphonates, as a class, have been successfully polymerized and copolymerized with a range of other monomers. This has led to the creation of polymers with tailored properties, such as tunable lower critical solution temperatures (LCST) in aqueous solutions, which is particularly relevant for smart materials.

Application as Flame Retardants: The phosphorus content of vinylphosphonates makes them effective flame retardants. Patents mention dibutyl vinylphosphonate as a component in flame-retardant compositions, indicating its potential in this industrial application.

Identification of Remaining Research Gaps

The primary research gap is the lack of studies focusing specifically on this compound. This overarching gap can be broken down into several key areas where knowledge is deficient:

Detailed Synthesis and Optimization: While general methods for vinylphosphonate synthesis exist, specific optimization of reaction conditions for the high-yield and high-purity synthesis of this compound is not well-documented.

Homopolymer Properties: There is a scarcity of data on the properties of poly(this compound). Understanding its thermal properties, mechanical strength, and chemical resistance is crucial for evaluating its potential applications.

Copolymerization Reactivity Ratios: The reactivity ratios of this compound with various comonomers have not been determined. This information is essential for predicting copolymer composition and designing materials with specific functionalities.

Performance in Applications: While its potential as a flame retardant is noted, detailed performance data, such as limiting oxygen index (LOI) values and cone calorimetry results for materials containing this compound, are not readily available.

Structure-Property Relationships: The influence of the butyl ester groups on the physical and chemical properties of the monomer and its corresponding polymers, in comparison to other dialkyl vinylphosphonates (e.g., dimethyl or diethyl), has not been systematically investigated.

Prospective Areas for Advanced Synthetic Development

Future synthetic research on this compound should focus on addressing the current gaps and expanding its utility.

| Research Area | Description | Potential Impact |

| Stereoselective Synthesis | Development of catalytic methods to control the stereochemistry of the vinyl group during synthesis. | This could lead to polymers with enhanced properties, such as crystallinity and thermal stability. |

| "Green" Synthetic Routes | Exploration of more environmentally benign synthetic methods, such as using water as a solvent or employing biocatalysis. nih.gov | This would align with the growing demand for sustainable chemical manufacturing processes. |

| Functionalization of the Vinyl Group | Post-polymerization modification of the vinyl group to introduce other functional moieties. | This could create a platform for developing a wide range of functional materials from a single monomer. |

| Controlled Polymerization Techniques | Application of controlled radical polymerization techniques, such as ATRP or RAFT, to synthesize well-defined polymers and copolymers of this compound. | This would allow for precise control over molecular weight, polydispersity, and polymer architecture, leading to materials with predictable and tunable properties. |

Emerging Applications in High-Performance Materials

Based on the properties of related compounds, this compound holds promise in several areas of high-performance materials.

Advanced Flame Retardants: The butyl groups may enhance its compatibility with a wider range of polymer matrices compared to smaller alkyl esters. Research could focus on its synergistic effects with other flame retardants to create highly effective and durable fire-resistant materials.

Functional Coatings: Polymers and copolymers of this compound could be developed as functional coatings with properties such as corrosion resistance, adhesion promotion, and hydrophobicity, owing to the phosphonate (B1237965) group's ability to interact with metal surfaces and the hydrophobic nature of the butyl chains.

Smart Hydrogels: By copolymerizing this compound with hydrophilic monomers, it may be possible to create thermo-responsive hydrogels. The longer butyl chains could offer a different range of tunable transition temperatures compared to existing vinylphosphonate-based hydrogels.

Potential for Interdisciplinary Research Collaborations

The unique combination of a reactive vinyl group, a polar phosphonate group, and hydrophobic butyl chains makes this compound a candidate for interdisciplinary research.

Materials Science and Engineering: Collaboration between chemists and materials scientists is crucial for developing and characterizing new polymers and composites based on this compound. This would involve synthesizing the materials and then testing their mechanical, thermal, and flame-retardant properties.

Biomedical Engineering: While the biocompatibility of this compound is unknown, the broader class of phosphonates has been explored for biomedical applications. Interdisciplinary research could investigate its potential in areas like dental adhesives or as a component in drug delivery systems, provided its toxicological profile is favorable.

Computational Chemistry: Collaboration with computational chemists could help predict the properties of polymers and copolymers of this compound, guiding experimental work and accelerating the discovery of new materials. Molecular modeling could be used to understand its interaction with other molecules and surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products